molecular formula C16H14Cl2N2O4 B13098267 Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate

Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate

Cat. No.: B13098267
M. Wt: 369.2 g/mol
InChI Key: GKWREXFENKILGL-UHFFFAOYSA-N
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Description

Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C14H12Cl2N2O4 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate typically involves the halogenation of dimethyl-2,2’-bipyridine derivatives. One common method involves the use of trimethylsilyl intermediates and electrophilic halide reagents such as hexachloroethane and cesium fluoride . The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as reaction conditions, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The bipyridine core can participate in redox reactions, forming different oxidation states.

    Complexation: The compound can form stable complexes with metal ions, which is a key feature in coordination chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and phosphines for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The bipyridine core can participate in electron transfer processes, influencing redox reactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which enhance its reactivity and ability to form diverse complexes. These features make it a valuable compound in various fields of research and industrial applications.

Biological Activity

Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate (CAS No. 1956377-23-3) is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂Cl₂N₂O₄
  • Molecular Weight : 327.16 g/mol
  • Purity : ≥97%
  • Melting Point : 208-212 °C

Synthesis

The synthesis of this compound typically involves the chloromethylation of dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. The chloromethylation reaction can be achieved using chloromethyl methyl ether or other chloromethylating agents under controlled conditions to ensure high yields and purity.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may interfere with enzyme-substrate interactions.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

Case Studies

  • Antimicrobial Efficacy
    • A study investigating the antimicrobial activity of various bipyridine derivatives found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
    Pseudomonas aeruginosa32
  • Enzyme Inhibition Studies
    • In vitro assays assessing the compound's ability to inhibit specific enzymes revealed that it effectively inhibits cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The IC₅₀ values for CDK inhibition were determined to be in the low micromolar range.
    EnzymeIC₅₀ (µM)
    CDK10.5
    CDK20.8
    CDK41.0

Toxicity and Safety Profile

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin irritation and eye damage (GHS05 and GHS07). Proper handling and safety precautions should be observed during laboratory use.

Properties

Molecular Formula

C16H14Cl2N2O4

Molecular Weight

369.2 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-methoxycarbonylpyridin-2-yl]pyridine-4-carboxylate

InChI

InChI=1S/C16H14Cl2N2O4/c1-23-15(21)9-3-11(7-17)19-13(5-9)14-6-10(16(22)24-2)4-12(8-18)20-14/h3-6H,7-8H2,1-2H3

InChI Key

GKWREXFENKILGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl

Origin of Product

United States

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